molecular formula C10H9NO7S2 B7770197 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid CAS No. 98072-99-2

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Cat. No.: B7770197
CAS No.: 98072-99-2
M. Wt: 319.3 g/mol
InChI Key: APRRQJCCBSJQOQ-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is an organic compound with the molecular formula C10H9NO7S2. It is commonly used as a fluorescent brightener in various industries, including detergents, plastics, textiles, and paper. This compound is known for its ability to enhance the whiteness and brightness of materials, thereby improving their appearance and consumer satisfaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid typically involves the reduction, sulfonation, and further reactions of nitronaphthalene. One common method includes the following steps :

    Reduction of Nitronaphthalene: Nitronaphthalene is reduced to form aminonaphthalene.

    Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.

    Further Reactions: Additional reactions, such as nitration and reduction, are performed to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process typically includes the use of advanced equipment and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce aminonaphthol derivatives .

Scientific Research Applications

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid involves its ability to absorb ultraviolet light and re-emit it as visible light. This property enhances the whiteness and brightness of materials. The molecular targets and pathways involved in this process include the interaction of the compound with the material’s surface, leading to increased reflectance and brightness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is unique due to its specific combination of functional groups, which confer its excellent fluorescent brightening properties. Compared to similar compounds, it offers superior performance in enhancing the whiteness and brightness of materials, making it a preferred choice in various industrial applications .

Properties

IUPAC Name

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRQJCCBSJQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046981
Record name 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
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Molecular Weight

319.3 g/mol
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Physical Description

Dry Powder
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
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CAS No.

90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2
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Record name 1-Naphthol-8-amino-3,6-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
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Record name 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
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Record name 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid
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Record name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate
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Record name 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID
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Synthesis routes and methods I

Procedure details

32.3 parts of 4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one are dissolved in 150 parts by volume of N-methylpyrrolidone, and the solution is added dropwise at 40° C. to a neutral aqueous solution of 26.8 g of 1,4-phenylenediamine-2,5-disulfonic acid. The pH is then kept at 6 for 4 hours with a little sodium bicarbonate. The mixture is then cooled to 0° C. with ice and diazotized with sodium nitrite in the presence of hydrochloric acid, and the resulting diazo suspension is added to a suspension of the red monoazo dye obtained from 17.3 parts of aniline-4-sulfonic acid and 31.3 parts of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid by a method similar to that described in Example 1. Coupling is completed overnight at pH 5.5-6, and the product is precipitated with 250 parts of sodium chloride, filtered off and dried under mild conditions to give the dye of the formula ##STR55## in the form of a black powder, which dyes cotton in navy hues possessing generally good fastness properties.
[Compound]
Name
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
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[Compound]
Name
diazo
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[Compound]
Name
monoazo
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Synthesis routes and methods II

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
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( 5 )
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Synthesis routes and methods III

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
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diazonium betaine
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1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
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